![molecular formula C20H27N B13696568 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)

3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine

Description

3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring tert-butyl groups at the 3' and 5' positions of the biphenyl scaffold and an amine group at the 4-position. The tert-butyl substituents confer steric bulk and electron-donating effects, influencing the compound’s solubility, thermal stability, and reactivity. This compound is primarily used in materials science and organic synthesis, where its steric hindrance and stability are advantageous .

Properties

Molecular Formula |

C20H27N |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

4-(3,5-ditert-butylphenyl)aniline |

InChI |

InChI=1S/C20H27N/c1-19(2,3)16-11-15(12-17(13-16)20(4,5)6)14-7-9-18(21)10-8-14/h7-13H,21H2,1-6H3 |

InChI Key |

LFXWFLXIVWFAIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Amine derivatives with varying degrees of hydrogenation.

Substitution: Alkylated or acylated biphenyl amines.

Scientific Research Applications

3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key differences between 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine and analogous compounds:

Key Observations:

- Steric Effects: The tert-butyl groups in 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine enhance solubility in non-polar solvents compared to halogenated derivatives (e.g., 3,5-dibromo or 3',4'-difluoro), which exhibit lower solubility due to increased polarity .

- Thermal Stability : Brominated derivatives like 3,5-dibromo-[1,1'-biphenyl]-4-amine have higher melting points (119°C), attributed to stronger intermolecular halogen bonding, whereas tert-butyl groups likely reduce crystallinity .

- Synthesis Complexity : Palladium-catalyzed coupling reactions yield 59–74% for parent biphenyl amines , but bulky substituents (e.g., tert-butyl) may require optimized purification steps, as seen in ’s use of gradient flash chromatography.

Electronic and Conformational Properties

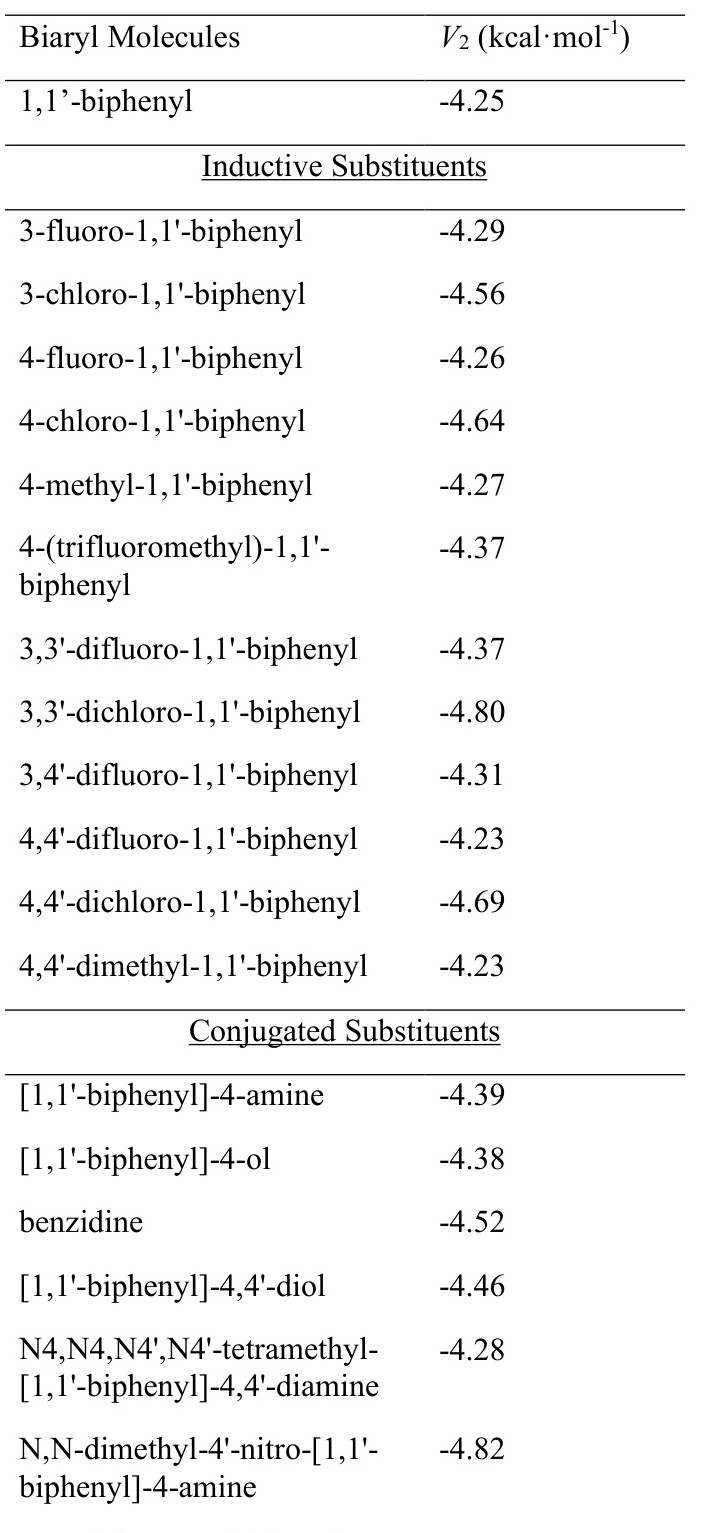

Torsional Energy Barriers (V2 Values):

- 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine : Predicted to have a higher torsional barrier than the parent compound ([1,1'-biphenyl]-4-amine: V2 = -4.39 kcal/mol) due to steric hindrance from tert-butyl groups.

- Electron-Withdrawing Substituents : N,N-Dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine exhibits a significantly lower V2 (-4.82 kcal/mol), indicating greater conformational flexibility .

Spectroscopic Characterization

- NMR Shifts : The tert-butyl groups in 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine produce distinct upfield signals in $^{13}\text{C}$ NMR (~29–35 ppm for tert-butyl carbons) compared to halogenated derivatives (e.g., ~110 ppm for $^{19}\text{F}$ in 3',4'-difluoro derivatives) .

- Mass Spectrometry : ESI-MS of tert-butyl derivatives shows higher molecular ion clusters (e.g., m/z ~395 for tert-butyl-glutaminate analogs) compared to simpler amines like [1,1'-biphenyl]-4-amine (m/z 169) .

Biological Activity

3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine (DTBBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DTBBA, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

DTBBA is characterized by its biphenyl structure with two tert-butyl groups at the 3' and 5' positions and an amine group at the para position. This unique structure contributes to its lipophilicity and may influence its interaction with biological targets.

The biological activity of DTBBA has been attributed to several mechanisms:

- Antioxidant Activity : DTBBA exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer.

- Cytotoxicity : Studies have shown that DTBBA can induce cytotoxic effects in various cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells.

Cytotoxic Effects

Research has demonstrated that DTBBA possesses notable cytotoxicity against several cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 45 | Induction of apoptosis through oxidative stress |

| MDA-MB-231 (Breast) | 50 | Cell cycle arrest and DNA damage |

| PC3 (Prostate Cancer) | 40 | Inhibition of proliferation |

These results indicate that DTBBA could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

- Study on Lung Cancer Cells : A study evaluated the effects of DTBBA on A549 cells, revealing an IC50 value of 45 µM. The compound was found to increase reactive oxygen species (ROS) levels, leading to apoptotic cell death. This suggests that DTBBA may be particularly effective in treating lung cancer through oxidative stress mechanisms .

- Breast Cancer Research : In another investigation involving MDA-MB-231 cells, DTBBA exhibited an IC50 of 50 µM. The study indicated that the compound could induce cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation .

- Prostate Cancer Studies : Research on PC3 cells showed an IC50 value of 40 µM for DTBBA, with findings suggesting that it inhibits key signaling pathways involved in cancer cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.